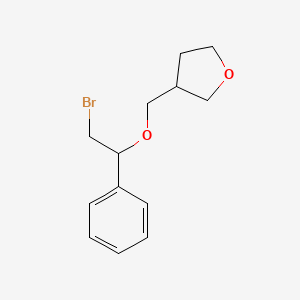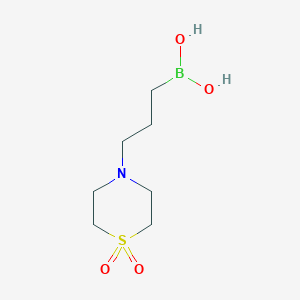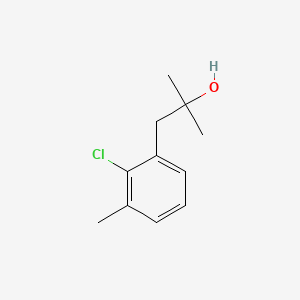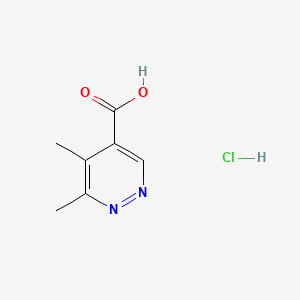![molecular formula C14H23IO3 B13484780 Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484780.png)
Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the iodomethyl group and the esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential effects on biological systems.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The bicyclic structure may also influence its binding affinity and specificity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(2,2-dimethylpropyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 3-(2,2-dimethylpropyl)-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 3-(2,2-dimethylpropyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Uniqueness
Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H23IO3 |
|---|---|
Poids moléculaire |
366.23 g/mol |
Nom IUPAC |
ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C14H23IO3/c1-5-17-11(16)14-7-13(8-14,9-15)18-10(14)6-12(2,3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
BYKZLRHBWOYDDW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CC(C1)(OC2CC(C)(C)C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)



![rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid](/img/structure/B13484765.png)



